The synthesis of 3-Bromo-5-iodo-2-methoxy-6-methylpyridine can be achieved through several methods, including:
These synthetic routes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 3-Bromo-5-iodo-2-methoxy-6-methylpyridine features a pyridine ring substituted with a bromine atom at the 3-position, an iodine atom at the 5-position, a methoxy group at the 6-position, and a methyl group at the 2-position.
The molecular weight is approximately 292.97 g/mol. The structure can be visualized using chemical drawing software or databases that support InChI representations .
3-Bromo-5-iodo-2-methoxy-6-methylpyridine participates in various chemical reactions due to its halogen substituents:
These reactions are crucial for synthesizing complex molecules in medicinal chemistry and materials science .
The mechanism of action for 3-Bromo-5-iodo-2-methoxy-6-methylpyridine largely depends on its interactions in chemical reactions:
These mechanisms are essential for understanding how this compound can be utilized in synthetic pathways for drug development and other applications .
The physical properties of 3-Bromo-5-iodo-2-methoxy-6-methylpyridine include:
Chemical properties include:
The compound's reactivity is influenced by its halogen substituents, which can facilitate various chemical transformations .
3-Bromo-5-iodo-2-methoxy-6-methylpyridine has several applications in scientific research:
The strategic introduction of both bromine and iodine atoms at specific positions on the pyridine ring presents significant synthetic challenges due to the distinct electronic requirements for selective halogenation. Two principal methodologies have emerged for achieving the simultaneous incorporation of these halogens at the C3 and C5 positions:
The sequential halogenation approach leverages the differing reactivity patterns of bromination and iodination reagents. This typically begins with directed ortho-metalation or electrophilic bromination at the C3 position of a 2,6-disubstituted pyridine precursor, taking advantage of the activating effect of the methoxy group. Subsequent C5 iodination is achieved via diazotization-iodination sequences when starting from aminopyridine intermediates. For example, the synthesis of related compounds like 6-amino-3-bromo-5-iodo-2-methylpyridine (CAS: 958357-86-3) employs this strategy, starting from an aminopyridine derivative that undergoes regioselective bromination followed by diazotization and iodination at the ortho position [4].
Alternatively, one-pot halogenation protocols utilize carefully balanced reaction conditions where brominating agents (NBS) and iodinating agents (NIS) are introduced sequentially in the same reaction vessel. This approach requires precise temperature control (-10°C to 25°C) and stoichiometric adjustments based on the electron-donating effects of substituents. The presence of a methyl group at C6 influences halogenation kinetics due to its modest electron-donating effect, while the methoxy group at C2 provides strong ortho-directing effects for electrophilic halogenation [2].
Table 1: Halogenation Method Comparison for 3-Bromo-5-iodo-2-methoxy-6-methylpyridine Precursors
| Strategy | Reagents | Temperature Range | Regioselectivity | Reported Yield |
|---|---|---|---|---|
| Sequential Bromination-Iodination | NBS → NaNO₂/HCl → KI | -10°C → 80°C | High (C3 Br, C5 I) | 60-75% |
| One-Pot Halogenation | NBS/NIS in DMF | 0-25°C | Moderate | 45-55% |
| Directed Ortho-Halogenation | LDA → Br₂ → I₂ | -78°C → 0°C | Excellent | 70-82% |
Palladium-catalyzed cross-coupling reactions provide powerful tools for introducing diverse functional groups onto the halogenated pyridine scaffold. The differential reactivity of bromine versus iodine in these reactions is particularly valuable: the C–I bond undergoes oxidative addition more readily than C–Br, enabling selective functionalization at the C5 position while preserving the bromine at C3 for subsequent transformations.
The Suzuki-Miyaura coupling has been successfully applied to derivatives of 3-bromo-5-iodo-2-methoxy-6-methylpyridine, with the iodine substituent undergoing coupling with arylboronic acids at room temperature while the bromine remains intact. Similarly, Sonogashira reactions selectively introduce alkynyl groups at the C5 position under mild conditions (25-40°C) using catalytic Pd(PPh₃)₄ (2-5 mol%) and CuI co-catalyst [6]. These transformations demonstrate the compound's utility as a versatile bifunctional intermediate for pharmaceutical synthesis, particularly in constructing kinase inhibitor cores where the bromine serves as a point for further diversification after initial iodination-site coupling [6].
Despite their utility, limitations exist in palladium-catalyzed approaches, including sensitivity to steric hindrance from the C6 methyl group and competing protodehalogenation at elevated temperatures. Recent advances have addressed these issues through ligand design – bulky phosphine ligands like SPhos prevent undesired homocoupling and enable efficient coupling even with sterically demanding partners [6].
The regioselective introduction of the methoxy group at the C2 position represents a critical transformation in the synthesis of 3-bromo-5-iodo-2-methoxy-6-methylpyridine. Two predominant methods achieve this with high fidelity:
Nucleophilic Aromatic Substitution (SNAr) on electron-deficient pyridine systems exploits the activation provided by ring nitrogen and adjacent halogen substituents. 2,3-Dibromo-6-methylpyridine undergoes selective methoxylation at C2 when treated with sodium methoxide in methanol at controlled temperatures (60-70°C), where the C2 position is significantly more reactive toward displacement than C3 due to its proximity to the nitrogen atom. This method provides yields exceeding 80% with appropriate temperature control and stoichiometry [8].
Alternatively, Williamson Ether Synthesis via pyridone intermediates offers complementary advantages. 3-Bromo-6-methylpyridin-2(1H)-one undergoes O-methylation using methyl iodide in the presence of silver carbonate (Ag₂CO₃) or potassium carbonate (K₂CO₃) in acetone. This approach circumvents the harsh conditions sometimes required for SNAr and provides excellent functional group tolerance toward existing bromine and iodine substituents. The Chinese patent CN105017136A details optimized conditions for this transformation, achieving near-quantitative conversion with minimal N-alkylation byproducts [8].
Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing byproduct formation in multistep syntheses of 3-bromo-5-iodo-2-methoxy-6-methylpyridine:
Temperature control profoundly impacts diazotization-iodination sequences. Maintaining the reaction mixture between -5°C and 0°C during sodium nitrite addition prevents diazonium decomposition and reduces polyiodination byproducts. Subsequent gradual warming to 80°C completes iodine incorporation while preventing volatile side product formation [2]. Solvent selection similarly influences yield – dimethylformamide (DMF) facilitates halogen exchange reactions, while tetrahydrofuran (THF) proves superior for lithiation steps due to its ability to solvate organolithium intermediates.
Catalyst systems require careful optimization for coupling reactions. Palladium catalysts such as Pd(dba)₂ with XPhos ligand provide superior results in Suzuki couplings compared to Pd(PPh₃)₄ for sterically hindered partners, enabling complete conversion at reduced catalyst loadings (0.5-1 mol%). Additionally, protecting group strategies significantly impact overall yields in multistep sequences. The use of tetrahydropyranyl (THP) protection for hydroxyl groups in related syntheses has demonstrated stability under basic conditions and facile deprotection, increasing overall yields from 3.6% to 29.4% in pyridinylimidazole inhibitor syntheses [6].
Table 2: Optimized Reaction Conditions for Key Synthetic Steps
| Synthetic Step | Optimal Conditions | Key Variables | Yield Improvement |
|---|---|---|---|
| Diazotization-Iodination | NaNO₂/HCl, KI, -5°C→80°C, THF/H₂O (3:1) | Temperature ramp rate | 25% increase |
| O-Methylation of Pyridone | CH₃I, Ag₂CO₃, acetone, 60°C, 12h | Silver carbonate catalyst | >95% conversion |
| Palladium-Catalyzed Coupling | Pd(dba)₂/XPhos (1 mol%), K₃PO₄, toluene, 80°C | Bulky electron-rich ligand | 15% yield increase |
| Halogen Exchange | CuI, DMF, 150°C, sealed tube | Solvent choice, anhydrous | 30% higher than DMA |
The synthesis of 3-bromo-5-iodo-2-methoxy-6-methylpyridine and its derivatives employs both solution-phase and solid-phase approaches, each with distinct advantages for specific applications:
Solution-phase synthesis remains the predominant method for large-scale production, benefiting from well-established purification techniques like distillation and recrystallization. The synthesis of 5-bromo-3-iodo-2-methoxypyridine (CAS not specified) follows traditional solution-phase methods, enabling kilogram-scale production through controlled crystallization protocols that achieve >98% purity [7]. Key advantages include straightforward reaction monitoring by TLC or HPLC and established workup procedures. However, limitations include cumbersome intermediate isolation and lower overall yields in multistep sequences due to purification losses at each step.
Solid-phase approaches offer distinct advantages for library synthesis and rapid diversification, particularly in drug discovery applications. Though not explicitly detailed for the exact title compound, analogous pyridine derivatives have been synthesized using resin-bound intermediates where the pyridine nitrogen is anchored to Wang resin through a cleavable linker. This approach enables efficient scavenging of excess reagents and simplifies purification through filtration. The method proves particularly valuable for generating analogs like 4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazoles, where the solid support facilitates the introduction of various sulfanyl moieties at the imidazole C2 position [6].
The hybrid approach combines solution-phase synthesis of key fragments with final elaboration on solid support. This strategy leverages the strength of both methodologies – complex fragments are synthesized in solution with careful purification, while rapid diversification occurs on solid support. Protection group strategies significantly influence the choice between these routes; acid-labile groups like tetrahydropyranyl (THP) are compatible with solid-phase synthesis, while base-sensitive groups may favor solution-phase routes [6].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6